molecular formula C14H15Cl2NO5 B11926652 N-Boc-N-(2,5-dichlorobenzoyl)glycine

N-Boc-N-(2,5-dichlorobenzoyl)glycine

Cat. No.: B11926652
M. Wt: 348.2 g/mol
InChI Key: LEKWSVFJAJFROX-UHFFFAOYSA-N
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Description

N-Boc-N-(2,5-dichlorobenzoyl)glycine is a useful research compound. Its molecular formula is C14H15Cl2NO5 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-(2,5-dichlorobenzoyl)glycine typically involves the reaction of 2,5-dichlorobenzoyl chloride with N-Boc-glycine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, the purification steps are scaled up using industrial-grade equipment to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-(2,5-dichlorobenzoyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-N-(2,5-dichlorobenzoyl)glycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry:

Mechanism of Action

The mechanism of action of N-Boc-N-(2,5-dichlorobenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing the compound to be selectively modified or activated under controlled conditions. The 2,5-dichlorobenzoyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-glycine: Lacks the 2,5-dichlorobenzoyl group, making it less hydrophobic and less specific in its interactions.

    N-(2,5-dichlorobenzoyl)glycine: Lacks the Boc protecting group, making it more reactive under physiological conditions.

    N-Boc-N-(4-chlorobenzoyl)glycine:

Properties

Molecular Formula

C14H15Cl2NO5

Molecular Weight

348.2 g/mol

IUPAC Name

2-[(2,5-dichlorobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H15Cl2NO5/c1-14(2,3)22-13(21)17(7-11(18)19)12(20)9-6-8(15)4-5-10(9)16/h4-6H,7H2,1-3H3,(H,18,19)

InChI Key

LEKWSVFJAJFROX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.